molecular formula C19H30N2O B4531889 3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol

Cat. No.: B4531889
M. Wt: 302.5 g/mol
InChI Key: PYZVXPJJYYFKTR-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol is a complex organic compound that features a unique structure combining isoquinoline and piperidine moieties. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol typically involves multiple steps. One common approach starts with the preparation of 3,4-dihydroisoquinoline derivatives, which are then subjected to N-alkylation reactions. The desired product is obtained through a series of reactions including oxidation and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary alcohols.

Scientific Research Applications

3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an androgen receptor antagonist, inhibiting the growth of androgen-dependent cancer cells . The compound’s effects are mediated through binding to receptors and modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolinone derivatives: These compounds share the isoquinoline core and exhibit similar pharmacological properties.

    Piperidine derivatives: Compounds with piperidine moieties that have diverse biological activities.

Uniqueness

3-[3-(3,4-Dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol is unique due to its combined isoquinoline and piperidine structure, which may confer distinct biological activities and synthetic utility compared to other similar compounds .

Properties

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-19(2,15-22)14-20-10-5-8-18(13-20)21-11-9-16-6-3-4-7-17(16)12-21/h3-4,6-7,18,22H,5,8-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZVXPJJYYFKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC(C1)N2CCC3=CC=CC=C3C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Reactant of Route 3
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Reactant of Route 4
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Reactant of Route 5
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Reactant of Route 6
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-ol

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